REACTION_CXSMILES
|
C[O:2][C:3]1[C:4]([CH:13]=[O:14])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[C:4]([CH:13]=[O:14])=[CH:5][C:6]2[O:11][CH2:10][CH2:9][CH2:8][C:7]=2[CH:12]=1
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
COC=1C(=CC2=C(CCCO2)C1)C=O
|
Name
|
|
Quantity
|
625 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
67.5 mL
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Type
|
CUSTOM
|
Details
|
to stir under nitrogen for three hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the dropwise addition of methanol (75 mL)
|
Type
|
ADDITION
|
Details
|
the resulting mixture poured into saturated aqueous sodium chloride (1200 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic extract
|
Type
|
WASH
|
Details
|
washed with saturated sodium chloride (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a dark solid (31.0 g)
|
Type
|
CUSTOM
|
Details
|
Purification by preparative HPLC (Waters Prep 500, 9:1 hexane:ethyl acetate as eluant)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=CC2=C(CCCO2)C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 67.6% | |
YIELD: CALCULATEDPERCENTYIELD | 67.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |